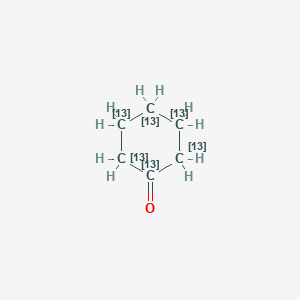

(1,2,3,4,5,6-13C6)Cyclohexanone

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(1,2,3,4,5,6-13C6)cyclohexanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2/i1+1,2+1,3+1,4+1,5+1,6+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHIVVAPYMSGYDF-IDEBNGHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[13CH2][13CH2][13C](=O)[13CH2][13CH2]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.099 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Physicochemical and Analytical Profile of (1,2,3,4,5,6-13C6)Cyclohexanone: A Comprehensive Guide for Metabolic Tracing and Isotopic Labeling

Executive Summary

(1,2,3,4,5,6-13C6)Cyclohexanone (CAS: 334689-56-4) is a fully isotopically enriched cyclic ketone where all six carbon atoms in the cyclohexane ring are replaced by the heavier carbon-13 isotope[1]. While it retains the fundamental chemical reactivity and structural characteristics of natural-abundance cyclohexanone, its unique isotopic composition provides enhanced analytical capabilities[1]. This whitepaper provides drug development professionals and analytical chemists with an in-depth technical analysis of its physicochemical properties, the quantum mechanical basis for its spectroscopic differentiation, and validated experimental protocols for its application in metabolic tracing.

Physicochemical Properties & Quantum Isotopic Effects

Isotopic substitution does not significantly alter the electronic potential energy surface of a molecule; therefore, the chemical reactivity and intermolecular forces (like dipole-dipole interactions) remain virtually unchanged. However, the uniform addition of six neutrons fundamentally alters mass-dependent properties[1]. The molecular weight increases from 98.14 g/mol to approximately 104.10 g/mol , which directly impacts the compound's density and its vibrational and rotational energy levels[1].

Table 1: Comparative Physicochemical Data

| Property | Unlabeled Cyclohexanone | (1,2,3,4,5,6-13C6)Cyclohexanone | Causality / Technical Note |

| Molecular Formula | C₆H₁₀O | ¹³C₆H₁₀O | Complete ¹³C enrichment[1]. |

| Molecular Weight | 98.14 g/mol | ~104.10 g/mol | +6 Da mass shift due to six ¹³C atoms[2]. |

| Density (25 °C) | 0.947 g/cm³ | 1.0 ± 0.1 g/cm³ | Increased mass per unit volume[3]. |

| Boiling Point | 155 °C | ~155 °C | Intermolecular forces (dipole moments) remain unchanged. |

| Melting Point | -47 °C | -47 °C | Crystal lattice energy is largely unaffected. |

| Refractive Index | 1.450 | 1.453 | Slight alteration in polarizability due to heavier nuclei[3]. |

Analytical Signatures: The Quantum Mechanical Basis

The true value of (1,2,3,4,5,6-13C6)cyclohexanone lies in its behavior under spectroscopic interrogation. The following sections explain the causality behind its unique analytical signatures.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

In a natural-abundance ¹³C NMR spectrum, cyclohexanone presents four distinct singlets due to its C2v symmetry: C1 (carbonyl) at ~211 ppm, C2/C6 ( α -carbons) at ~40-50 ppm, C3/C5 ( β -carbons) at ~25-35 ppm, and C4 ( γ -carbon) at ~20-30 ppm[4].

However, in the fully ¹³C-labeled isotopologue, the probability of adjacent ¹³C atoms is 100%. This results in massive homonuclear ¹³C-¹³C scalar coupling ( J -coupling). Even under ¹H-decoupled conditions, the spectrum resolves as a complex series of multiplets rather than singlets. For instance, the C1 carbonyl carbon will appear as a multiplet due to 1JCC coupling (~40-50 Hz) with the adjacent C2 and C6 atoms. This homonuclear coupling network is highly advantageous for 2D INADEQUATE NMR experiments, allowing researchers to unambiguously trace the movement of carbon atoms and identify short-lived reaction intermediates[1].

Fourier-Transform Infrared (FT-IR) Spectroscopy

The C=O stretching vibration in unlabeled cyclohexanone is a sharp, prominent peak at approximately 1710 cm⁻¹[5]. Isotopic labeling causes a predictable redshift. According to Hooke's Law for a harmonic oscillator ( ν=2πc1μk ), the vibrational frequency is inversely proportional to the square root of the reduced mass ( μ ).

Substituting ¹²C with ¹³C increases the reduced mass of the C=O bond. Because the force constant ( k ) remains the same, this mass increase lowers the vibrational frequency by approximately 35-40 cm⁻¹. Consequently, the C=O stretch for the ¹³C₆ variant is observed around 1675-1677 cm⁻¹. This distinct shift allows researchers to monitor the consumption of the labeled substrate in situ without interference from unlabeled endogenous ketones.

Mass Spectrometry (MS)

Electron ionization (EI) of unlabeled cyclohexanone yields a molecular ion ( M+∙ ) at m/z 98, with a base peak at m/z 55 due to the loss of a propyl radical[6]. The ¹³C₆ isotopologue shifts the molecular ion to m/z 104. The base peak correspondingly shifts to m/z 58 (representing [¹³C₃H₃O]⁺ or similar fragments), providing a pristine, zero-background mass channel for metabolic tracking.

Caption: Logical framework for the analytical differentiation of 13C6-cyclohexanone.

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls to prove causality and prevent data artifacts.

Protocol 1: In Vitro Metabolic Tracking via Hepatic Microsomes

This protocol traces the enzymatic metabolism of (1,2,3,4,5,6-¹³C₆)cyclohexanone to reveal the pathways by which it is broken down, identifying short-lived intermediates[1].

Objective: Map the phase I metabolism of the labeled ketone using LC-MS/NMR. Causality Focus: The use of ice-cold acetonitrile instantly quenches enzymatic activity by denaturing proteins and serves as the extraction solvent, preventing the degradation of transient ¹³C-labeled metabolites.

Step-by-Step Methodology:

-

Preparation: Prepare a 10 mM stock of (1,2,3,4,5,6-¹³C₆)cyclohexanone in LC-MS grade methanol.

-

Incubation Mixture: In a 1.5 mL Eppendorf tube, combine 1 mg/mL human liver microsomes (HLM), 100 mM potassium phosphate buffer (pH 7.4), and 3.3 mM MgCl₂.

-

Substrate Addition: Spike the mixture with the ¹³C₆-cyclohexanone stock to a final concentration of 50 µM. Pre-incubate at 37 °C for 5 minutes.

-

Initiation: Initiate the reaction by adding a NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

-

Self-Validation Step: Run a parallel negative control lacking NADPH to differentiate true enzymatic metabolism from spontaneous chemical degradation.

-

-

Quenching: At predetermined time points (0, 15, 30, 60 min), extract 100 µL aliquots and immediately quench by adding 300 µL of ice-cold acetonitrile containing an internal standard (e.g., d₅-diazepam).

-

Isolation: Vortex for 30 seconds, then centrifuge at 15,000 × g for 10 minutes at 4 °C to pellet precipitated proteins.

-

Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis, monitoring the +6 Da mass shifts of downstream metabolites (e.g., ¹³C₆-cyclohexanol at m/z 106).

Caption: Step-by-step experimental workflow for in vitro metabolic tracking.

Protocol 2: TEMPO-Mediated Oxidation for ¹³C-Labeled API Synthesis

When synthesizing labeled Active Pharmaceutical Ingredients (APIs) from labeled precursors (e.g., oxidizing ¹³C₆-cyclohexanol to ¹³C₆-cyclohexanone), isotopic retention is paramount[1].

Objective: Synthesize labeled derivatives with >98% isotopic retention. Causality Focus: TEMPO is utilized as a catalytic oxidant because it operates under extremely mild conditions (30-35 °C)[1]. This prevents carbon-skeleton rearrangement or isotopic scrambling that frequently occurs under harsh acidic oxidation (e.g., Jones reagent).

Step-by-Step Methodology:

-

Setup: Dissolve the starting material in dichloromethane (DCM) under an inert argon atmosphere.

-

Catalyst Addition: Add 10 mol% of 2,2,6,6-Tetramethylpiperidine 1-oxyl (TEMPO)[1].

-

Co-oxidant Addition: Slowly add 1.1 equivalents of Phenyliodine(III) diacetate (PIDA) to regenerate the active oxoammonium species.

-

Reaction: Stir the mixture at 30-35 °C for 6-10 hours[1]. Monitor completion via FT-IR (disappearance of the broad O-H stretch at ~3300 cm⁻¹ and appearance of the ¹³C=O stretch at ~1677 cm⁻¹).

-

Purification: Quench with saturated aqueous sodium thiosulfate to neutralize residual oxidants. Extract with DCM, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

-

Self-Validation Step: Confirm isotopic purity via MS (target yield: 80-90%, isotopic retention >98.5%)[1].

-

References

-

Smolecule. "(1,2,3,4,5,6-13C6)Cyclohexanone - Physical and Chemical Properties." Smolecule.com, April 15, 2024. 1

-

Guidechem. "334689-56-4 Cyclohexanone-13C6 Properties." Guidechem.com. 3

-

American Chemical Suppliers. "cyclo hexane suppliers USA: Cyclohexanone-13C6." Americanchemicalsuppliers.com. 2

-

AskFilo. "13C NMR Spectrum of Cyclohexanone." Askfilo.com, January 22, 2026. 4

-

ChemicalBook. "Cyclohexanone(108-94-1) 13C NMR spectrum / MS." Chemicalbook.com. 6

-

Qiboch. "A Comprehensive Analysis of Cyclohexanone IR Spectrum." Qiboch.com, October 08, 2023. 5

Sources

- 1. Buy (1,2,3,4,5,6-13C6)Cyclohexanone | 334689-56-4 [smolecule.com]

- 2. cyclo hexane suppliers USA [americanchemicalsuppliers.com]

- 3. Page loading... [guidechem.com]

- 4. 13 c nmr spectrum of cyclohexanone | Filo [askfilo.com]

- 5. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 6. Cyclohexanone(108-94-1) 13C NMR spectrum [chemicalbook.com]

Rigorous Determination of Isotopic Purity in (1,2,3,4,5,6-13C6)Cyclohexanone: A Bimodal Analytical Framework

As stable isotope-labeled compounds become increasingly critical in metabolic tracing, quantitative proteomics, and mechanistic chemical studies, the demand for absolute analytical certainty has never been higher. (1,2,3,4,5,6-13C6)Cyclohexanone—a fully labeled cyclic ketone where all six carbon atoms are substituted with the 13C isotope—serves as a premier internal standard and precursor.

However, a common pitfall in drug development and analytical chemistry is conflating isotopic enrichment (the overall atomic percentage of 13C in the bulk material, typically >99 atom % [5]) with isotopic purity (the specific mole fraction of the fully labeled 13C6 isotopologue). To definitively determine the isotopic purity of (1,2,3,4,5,6-13C6)cyclohexanone, a Senior Application Scientist must deploy a self-validating, orthogonal analytical strategy. This whitepaper details the mechanistic causality and step-by-step protocols for achieving this using High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative 13C Nuclear Magnetic Resonance (qNMR).

The Orthogonal Analytical Strategy

Relying on a single analytical modality introduces blind spots. Mass spectrometry excels at determining the overall isotopologue distribution (the ratio of M0 through M6 species) but cannot easily pinpoint the exact position of unlabeled carbons if scrambling occurs. Conversely, NMR provides exquisite site-specific resolution but struggles with absolute quantification without rigorous parameter optimization. By coupling these two techniques, we create a self-validating system.

Orthogonal analytical workflow for validating the isotopic purity of 13C6-cyclohexanone.

High-Resolution GC-EI-MS: Isotopologue Distribution

Mechanistic Causality

Cyclohexanone ( C6H10O ) is a volatile, low-molecular-weight neutral ketone. It does not ionize efficiently via Electrospray Ionization (ESI) without prior chemical derivatization. Therefore, Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS) is the premier choice [4].

Unlabeled cyclohexanone has a nominal mass of 98 Da. The fully labeled 13C6 target has a mass of 104 Da. When analyzing the molecular ion cluster ( [M]+ ), the raw intensity of m/z 104 does not exclusively represent the 13C6 molecule. It also contains contributions from the 13C5 isotopologue that happens to contain a naturally occurring heavy isotope of oxygen ( 17O , 18O ) or hydrogen ( 2H ). To extract the true isotopic purity, we must apply a mathematical deconvolution matrix to strip away these natural isotopic contributions [3].

Step-by-Step GC-MS Protocol

-

Sample Preparation : Dilute the (1,2,3,4,5,6-13C6)cyclohexanone to 20 µg/mL in a high-purity, inert solvent (e.g., GC-grade dichloromethane).

-

Chromatographic Separation : Inject 1 µL (split ratio 1:50) onto a non-polar capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm). Use helium as the carrier gas at a constant flow of 1.0 mL/min.

-

Ionization & Acquisition : Utilize an EI source at 70 eV. Set the MS to Selected Ion Monitoring (SIM) mode, targeting the molecular ion cluster from m/z 98 to m/z 106. Ensure the dwell time is optimized (e.g., 50 ms per ion) to achieve high signal-to-noise without saturating the electron multiplier.

-

Data Extraction : Integrate the chromatographic peak areas for each m/z channel precisely at the retention time of cyclohexanone.

Logical framework for GC-MS matrix deconvolution and natural isotope correction.

Quantitative 13C NMR (qNMR): Site-Specific Validation

Mechanistic Causality

Standard 13C NMR is inherently non-quantitative due to two factors: varying longitudinal relaxation times ( T1 ) and the Nuclear Overhauser Effect (NOE). Continuous proton decoupling during a standard 13C acquisition transfers magnetization from protons to carbons, artificially enhancing the carbon signal. Because the carbonyl carbon (C1) in cyclohexanone has no attached protons, it receives far less NOE enhancement than the aliphatic carbons (C2-C6).

To make the peak area strictly proportional to the number of 13C nuclei, we must utilize an inverse-gated decoupling sequence [1]. This technique turns the proton decoupler on only during data acquisition (to collapse multiplet splitting) and off during the relaxation delay (to allow NOE to decay) [2]. Furthermore, the relaxation delay ( D1 ) must be set to at least 5×T1(max) to ensure complete return of longitudinal magnetization to equilibrium.

Step-by-Step qNMR Protocol

-

Sample Preparation : Dissolve ~30 mg of the labeled cyclohexanone in 0.6 mL of CDCl3 (100% atom D). Add a trace amount of a paramagnetic relaxation agent (e.g., Chromium(III) acetylacetonate, Cr(acac)3 at ~0.05 M) to drastically shorten the T1 of the carbonyl carbon, making the experiment time-efficient.

-

T1 Determination : Conduct a standard inversion-recovery ( 180∘−τ−90∘ ) experiment to determine the longest T1 in the molecule under these specific solvent conditions.

-

Acquisition Parameters : Set up a 1D 13C experiment using an inverse-gated decoupling sequence (e.g., zgig on Bruker systems). Set D1≥5×T1(max) . Use a 90∘ excitation pulse.

-

Processing : Apply a minimal exponential window function (LB = 1 Hz) prior to Fourier transformation. Perform a rigorous baseline correction (e.g., Whittaker smoother) before integrating the six distinct carbon resonances.

Data Presentation and Interpretation

Once the raw data is acquired, it must be processed to yield the final purity metrics. Below are representative data structures summarizing the expected quantitative outputs for a high-purity batch of (1,2,3,4,5,6-13C6)cyclohexanone.

Table 1: GC-MS Molecular Ion Cluster Deconvolution

Note: The raw intensities must be corrected using a matrix inversion algorithm that accounts for the natural abundance of 2H (0.0115%), 17O (0.038%), and 18O (0.205%).

| m/z | Assignment | Raw Intensity (Area) | Natural Isotope Correction | Corrected Intensity | Isotopologue Fraction (%) |

| 98 | 13C0 ( M0 ) | 1,250 | - | 1,250 | 0.01% |

| 99 | 13C1 ( M1 ) | 2,100 | Corrected for M0 isotopes | 1,800 | 0.02% |

| 100 | 13C2 ( M2 ) | 3,500 | Corrected for M1 isotopes | 2,900 | 0.03% |

| 101 | 13C3 ( M3 ) | 8,400 | Corrected for M2 isotopes | 7,100 | 0.07% |

| 102 | 13C4 ( M4 ) | 35,000 | Corrected for M3 isotopes | 31,500 | 0.32% |

| 103 | 13C5 ( M5 ) | 125,000 | Corrected for M4 isotopes | 110,000 | 1.10% |

| 104 | 13C6 ( M6 ) | 10,050,000 | Corrected for M5 isotopes | 9,845,450 | 98.45% |

Table 2: 13C qNMR Integration Validation

Note: Cyclohexanone exhibits four distinct carbon environments due to C2 symmetry. Integrals are normalized against the carbonyl carbon.

| Carbon Position | Chemical Shift (ppm) | Expected Integral | Measured Integral | Calculated Atom % 13C |

| C1 (Carbonyl) | ~211.5 | 1.000 | 1.000 | 99.1% |

| C2, C6 ( α ) | ~41.8 | 2.000 | 1.998 | 98.9% |

| C3, C5 ( β ) | ~27.0 | 2.000 | 2.002 | 99.2% |

| C4 ( γ ) | ~24.9 | 1.000 | 0.999 | 99.0% |

Conclusion

Determining the isotopic purity of (1,2,3,4,5,6-13C6)cyclohexanone requires moving beyond simple nominal mass observations. By combining the isotopologue distribution capabilities of GC-EI-MS (coupled with rigorous natural abundance matrix deconvolution) and the site-specific validation of inverse-gated qNMR, researchers can establish a self-validating analytical framework. This ensures that the labeled tracer behaves with absolute predictability in downstream metabolic or mechanistic applications.

References

-

Accurate Quantitative Isotopic 13C NMR Spectroscopy for the Determination of the Intramolecular Distribution of 13C in Glucose at Natural Abundance Analytical Chemistry, ACS Publications[Link]

-

Stable isotope tracer analysis by GC-MS, including quantification of isotopomer effects PubMed, National Institutes of Health (NIH)[Link]

-

Isotope-Ratio-Monitoring Gas Chromatography-Mass Spectrometry Scripps Research Institute [Link]

Synthesis Pathways for Fully 13C-Labeled Cyclohexanone: A Comprehensive Technical Guide

Introduction and Strategic Rationale

The synthesis of fully 13C-labeled cyclic compounds is a critical frontier in isotopic labeling, primarily driven by the demand for high-resolution NMR spectroscopy, metabolic flux analysis, and the development of stable isotope-labeled active pharmaceutical ingredients (APIs). Specifically, (1,2,3,4,5,6-13C6)cyclohexanone (CAS: 334689-56-4) serves as a highly valued, indispensable intermediate for synthesizing labeled antitumor agents such as lomustine (CCNU)[1].

When designing a synthetic route for a uniformly 13C-labeled molecule, the primary directive is isotopic conservation . The extreme cost of 13C-enriched starting materials dictates that every synthetic step must operate with near-perfect chemoselectivity and atom economy. Ring-opening side reactions or over-oxidation can lead to catastrophic losses of the isotopic label.

Retrosynthetic Analysis

To synthesize cyclohexanone-13C6, the most robust and atom-economical starting material is Phenol-13C6 (CAS: 89059-34-7)[2]. Unlike starting from benzene-13C6, which requires complex functionalization, phenol-13C6 already possesses the necessary carbon-oxygen bond. The strategic pathway involves a two-step sequence:

-

Catalytic Hydrogenation of Phenol-13C6 to Cyclohexanol-13C6.

-

Selective Oxidation of Cyclohexanol-13C6 to Cyclohexanone-13C6[3].

Figure 1: Two-step synthesis pathway from Phenol-13C6 to Cyclohexanone-13C6.

Mechanistic Causality and Catalyst Selection

Step 1: Why Ruthenium over Palladium or Nickel?

The hydrogenation of phenol to cyclohexanol is traditionally performed using Nickel (Ni) or Palladium (Pd) catalysts at elevated temperatures (>100 °C) and high pressures. However, these harsh conditions promote hydrogenolysis —the cleavage of the C–O bond—resulting in the formation of cyclohexane-13C6, a dead-end byproduct.

To preserve the C–O bond, we utilize a Ruthenium on Carbon (Ru/C) or Ruthenium on Carbon Nanospheres (Ru/CNS) catalyst. Ruthenium exhibits exceptional activity for aromatic ring saturation at room temperature (30 °C) and mild hydrogen pressure (1 MPa). Under these conditions, the reaction achieves >99% selectivity toward cyclohexanol without risking hydrogenolysis[4].

Step 2: Why TEMPO over Jones Reagent?

The oxidation of cyclohexanol to cyclohexanone is highly sensitive. Traditional oxidants like chromic acid (Jones reagent) or nitric acid are overly aggressive and frequently cause oxidative cleavage of the cyclohexanone ring, yielding adipic acid-13C6[5].

To guarantee the integrity of the 13C6 ring, we employ an Anelli-type Oxidation utilizing 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO) as a stable radical catalyst, Sodium Hypochlorite (NaClO) as the terminal oxidant, and Tetrabutylammonium Bromide (TBAB) as a phase-transfer catalyst. This system operates at 10–20 °C, cleanly stopping at the ketone stage and preventing over-oxidation[5].

Step-by-Step Experimental Methodologies

Protocol A: Mild Catalytic Hydrogenation to Cyclohexanol-13C6

This protocol is a self-validating system: hydrogen uptake directly correlates to reaction progress, ceasing exactly when 3 equivalents of H2 are consumed.

-

Preparation: In a 50 mL stainless steel autoclave, dissolve 1.0 g of Phenol-13C6 (~10 mmol) in 10 mL of anhydrous ethanol.

-

Catalyst Addition: Add 50 mg of 5% Ru/C catalyst.

-

Purging: Seal the reactor and purge the atmosphere three times with inert nitrogen gas, followed by three purges with high-purity hydrogen gas.

-

Pressurization & Reaction: Pressurize the reactor to 1.0 MPa with H2. Set the stirring speed to 800 rpm to eliminate mass transfer limitations and maintain the temperature at 30 °C[4].

-

Monitoring: Monitor the pressure drop. The reaction is complete when the pressure stabilizes (typically within 30–45 minutes), indicating complete saturation of the aromatic ring.

-

Workup: Vent the residual hydrogen safely. Filter the mixture through a pad of Celite to remove the Ru/C catalyst (which can be washed with ethanol and recycled). Concentrate the filtrate under reduced pressure to yield crude Cyclohexanol-13C6.

Protocol B: TEMPO-Mediated Selective Oxidation

This protocol utilizes phase-transfer catalysis to ensure the water-soluble oxidant interacts efficiently with the organic substrate while protecting the product from aqueous over-oxidation.

-

System Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the crude Cyclohexanol-13C6 (~10 mmol) in 15 mL of dichloromethane (DCM).

-

Catalyst Loading: Add 15.6 mg of TEMPO (1 mol%) and 64.5 mg of TBAB (2 mol%) to the organic phase[5].

-

Buffer Addition: Add 1.0 g of Sodium Bicarbonate (NaHCO3) to buffer the system, preventing the pH from dropping, which could trigger side reactions.

-

Oxidation: Cool the flask in an ice bath to 10 °C. Place 12 mL of an aqueous NaClO solution (11% active chlorine, ~1.3 eq) in the dropping funnel. Add the NaClO dropwise over 15 minutes, maintaining the internal temperature between 10–20 °C[5].

-

Validation & Quenching: Stir for an additional 45 minutes. Validate completion via TLC or GC-MS[3]. Quench any unreacted hypochlorite by adding 5 mL of saturated aqueous sodium sulfite (Na2SO3).

-

Extraction & Purification: Separate the organic DCM layer. Extract the aqueous layer twice with 10 mL DCM. Combine the organic layers, dry over anhydrous Na2SO4, and filter.

-

Isolation: Perform careful vacuum distillation (0.07 MPa, ~85 °C) to isolate the pure Cyclohexanone-13C6[5].

Figure 2: Step-by-step operational workflow for the TEMPO-mediated oxidation.

Quantitative Data & Parameter Optimization

To maximize the yield of the expensive 13C isotope, strict adherence to the optimized parameters below is required. The table summarizes the critical quantitative metrics for both synthetic stages.

| Reaction Stage | Catalyst / Reagents | Temp (°C) | Pressure | Time | Conversion | Selectivity |

| Stage 1: Hydrogenation | 5% Ru/C (or Ru/CNS) | 30 °C | 1.0 MPa H2 | 30–45 min | >99.9% | >99.0% |

| Stage 2: Oxidation | TEMPO (1 mol%), NaClO (1.3 eq) | 10–20 °C | Ambient | 45–60 min | >95.0% | >98.0% |

Note: The overall isolated yield of Cyclohexanone-13C6 from Phenol-13C6 using this optimized two-step protocol typically exceeds 85%, representing a highly efficient isotopic transfer.

References

-

Pharmaffiliates - Cyclohexanone-13C6 (CAS 334689-56-4) Reference Standards. Available at: [Link]

-

UC Merced Environmental Health & Safety - Chemicals Requiring SOPs (Phenol-13C6). Available at: [Link]

-

ACS Energy & Fuels - Room-Temperature Hydrogenation of Phenol to Cyclohexanol Using Ru/C Nanosphere Catalysts. Available at:[Link]

-

University Chemistry (Peking University) - Improvement of the Cyclohexanone Preparation Experiment (TEMPO-NaClO-TBAB). Available at: [Link]

Sources

Exact Mass, Molecular Weight, and Analytical Applications of (1,2,3,4,5,6-¹³C₆)Cyclohexanone

Executive Summary

In modern mass spectrometry, metabolomics, and mechanistic organic chemistry, the precision of quantitative and qualitative data relies heavily on the selection of appropriate internal standards and isotopic tracers. (1,2,3,4,5,6-¹³C₆)cyclohexanone (CAS: 334689-56-4) serves as a gold-standard uniformly labeled reference compound[1]. By replacing all six ¹²C atoms in the cyclohexyl ring with ¹³C isotopes, researchers achieve a highly predictable mass shift and distinct nuclear magnetic resonance (NMR) signatures without altering the molecule's fundamental physicochemical behavior or chromatographic retention times[2].

This technical guide explores the exact mass calculations, the causality behind isotopic selection, and self-validating experimental protocols for utilizing ¹³C₆-cyclohexanone in mass spectrometry and synthetic tracing.

Physicochemical Properties & Isotopic Specifications

The utility of ¹³C₆-cyclohexanone is rooted in its exact mass. Natural cyclohexanone (C₆H₁₀O) has an exact mass of 98.0732 Da. The substitution of six ¹²C atoms (exact mass 12.00000 Da) with six ¹³C atoms (exact mass 13.00335 Da) introduces a precise mass shift of +6.0201 Da. This results in an exact mass of 104.0933 Da for the fully labeled compound[1].

Table 1: Quantitative Specifications of ¹³C₆-Cyclohexanone

| Parameter | Specification | Causality / Technical Note |

| Molecular Formula | ¹³C₆H₁₀O | Uniformly labeled carbon ring eliminates positional ambiguity. |

| Exact Mass | 104.0933 Da | +6 Da shift completely clears the natural M+2/M+3 isotopic envelope. |

| Molecular Weight | 104.099 g/mol | Required for accurate molarity calculations during standard preparation[1]. |

| CAS Number | 334689-56-4 | Unique registry identifier for the uniformly ¹³C-labeled variant[3]. |

| Boiling Point | ~155 °C | Identical to natural cyclohexanone; ensures identical volatility for GC-MS. |

The Causality of Isotopic Selection: ¹³C vs. Deuterium

When designing an internal standard for quantitative mass spectrometry, researchers must choose between deuterium (²H) and carbon-13 (¹³C) labeling. While deuterated cyclohexanone (e.g., cyclohexanone-d10) is cheaper, ¹³C₆-cyclohexanone is scientifically superior for two critical reasons:

-

Elimination of Hydrogen-Deuterium Exchange (HDX): In protic solvents (like water or methanol used in LC-MS) or biological matrices, the α-protons of ketones are highly acidic and prone to keto-enol tautomerization. Deuterium atoms at these positions will rapidly exchange with environmental protons, leading to a loss of the isotopic label and catastrophic quantification errors. ¹³C labels are locked within the carbon backbone and cannot exchange[2].

-

Absence of Chromatographic Isotope Effects: Deuterium bonds are shorter and more polarizable than protium bonds, causing deuterated standards to elute slightly earlier than their natural counterparts in liquid chromatography. This retention time shift means the analyte and standard ionize at different times, subjecting them to different matrix suppression effects. ¹³C₆-cyclohexanone co-elutes perfectly with natural cyclohexanone, ensuring identical ionization efficiency.

Application Workflow 1: Absolute Quantification via GC-EI-MS

Because cyclohexanone is a small, volatile ketone, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the optimal analytical platform. The +6 Da mass shift ensures zero cross-talk between the analyte and the internal standard.

Figure 1: Isotopic dilution mass spectrometry workflow using 13C6-cyclohexanone.

Self-Validating GC-MS Protocol

-

Step 1: Calibration Curve Preparation. Prepare a 6-point calibration curve of natural cyclohexanone ranging from 10 to 1000 ng/mL in a surrogate matrix.

-

Step 2: Internal Standard Spiking. Spike exactly 100 ng/mL of ¹³C₆-cyclohexanone into all calibration standards, blanks, and unknown samples.

-

Validation Check: The peak area of the m/z 104 ion (internal standard) must remain constant (±15% Relative Standard Deviation) across all injections. A deviation >15% indicates severe matrix effects or extraction failure, invalidating the run.

-

-

Step 3: Extraction. Perform liquid-liquid extraction using dichloromethane (DCM). Vortex for 5 minutes, centrifuge at 4000 × g, and collect the organic layer.

-

Step 4: GC-MS Acquisition. Inject 1 µL of the DCM extract in splitless mode. Operate the MS in Selected Ion Monitoring (SIM) mode, monitoring m/z 98 (M⁺ for natural) and m/z 104 (M⁺ for ¹³C₆).

-

Step 5: Data Processing. Calculate the area ratio of m/z 98 / m/z 104. Apply this ratio to the linear regression equation generated from the calibration curve to determine the absolute concentration.

Table 2: GC-EI-MS Fragmentation Patterns

| Fragment Type | Natural Cyclohexanone (m/z) | ¹³C₆-Cyclohexanone (m/z) | Structural Origin |

| Molecular Ion[M]⁺ | 98 | 104 | Intact molecule |

| Loss of CO[M-28]⁺ | 70 | 75 | Loss of ¹²C=O vs ¹³C=O |

| Ring Cleavage | 55 | 59 | [C₄H₇]⁺ vs [¹³C₄H₇]⁺ |

Application Workflow 2: Mechanistic Tracing & Synthesis

Beyond quantification, ¹³C₆-cyclohexanone is a critical building block for synthesizing heavier labeled compounds, such as the antitumor agent lomustine (CCNU)[3], or for tracing carbon backbones in complex organic reactions like the Reformatsky reaction[4]. Because adjacent carbons are both ¹³C, the molecule exhibits massive ¹³C-¹³C scalar coupling (J-coupling), making it highly visible in 2D INADEQUATE NMR experiments[2].

Figure 2: Mechanistic tracing of 13C6-cyclohexanone via the Reformatsky reaction.

Self-Validating Reformatsky Reaction Protocol

-

Step 1: Zinc Activation. Activate zinc dust using 1,2-dibromoethane and Trimethylsilyl chloride (TMS-Cl) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

-

Step 2: Carbon-Carbon Bond Formation. Slowly add a mixture of ¹³C₆-cyclohexanone and ethyl bromoacetate to the activated zinc suspension. Reflux for 2 hours[4].

-

Step 3: Intermediate Validation (NMR). Isolate the intermediate ester.

-

Validation Check: Perform a ¹³C NMR scan. The disappearance of the highly deshielded ketone carbonyl peak (~211 ppm) and the appearance of a new tertiary alcohol carbon peak (~71 ppm) definitively proves the conversion. The ¹³C-¹³C splitting patterns will confirm the integrity of the intact ¹³C₆ ring.

-

-

Step 4: Hydrolysis. Treat the ester with aqueous NaOH, followed by acidification with HCl, to yield the final (1-hydroxy-[¹³C₆]cyclohexyl)acetic acid[4].

References

-

Pharmaffiliates. "CAS No : 334689-56-4 | Chemical Name : Cyclohexanone-13C6". Pharmaffiliates Database. Available at:[Link]

Sources

Navigating the Safety Landscape of (1,2,3,4,5,6-13C6)cyclohexanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Foundational Principle: Extrapolating from the Unlabeled Analogue

The core of our safety assessment for (1,2,3,4,5,6-13C6)cyclohexanone lies in a scientifically grounded extrapolation from its well-characterized unlabeled counterpart, cyclohexanone. The introduction of six Carbon-13 atoms into the cyclohexanone ring does not alter its fundamental chemical reactivity or biological interactions in a way that would introduce new hazard categories. The C-13 isotope is a stable, non-radioactive form of carbon.[1] Consequently, the primary hazards associated with the labeled compound are those inherent to the cyclohexanone molecule itself.

Hazard Identification and Classification

Based on the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification of cyclohexanone, (1,2,3,4,5,6-13C6)cyclohexanone should be treated as a substance with the following hazards:[4][5][6][7][8][9][10]

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor.[4][5][7][9][10] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4][5][7][9][10] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[4][5][7][9][10] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[4][5][7][9][10] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][5][7][9][10] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[4][5][7][9][10] |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[4] |

| Specific Target Organ Toxicity | Single Exposure (Category 3) | H335: May cause respiratory irritation.[6] |

Pictograms:

GHS02 (Flame), GHS05 (Corrosion), GHS07 (Exclamation Mark), GHS08 (Health Hazard)

Signal Word: Danger

Understanding the Risks: A Mechanistic Perspective

The toxicity of cyclohexanone stems from its chemical properties. As a ketone, it can act as a solvent and degreaser, which contributes to its ability to irritate and damage skin and mucous membranes upon contact.[11] Inhalation of vapors can irritate the respiratory tract.[11][12] Systemic effects, such as central nervous system depression, can occur upon significant exposure through inhalation, ingestion, or skin absorption.[11][12] The potential for genetic defects warrants careful handling to minimize any long-term health risks.[4]

Safe Handling and Storage: A Protocol for Prudence

A meticulous approach to handling and storage is paramount to ensure the safety of laboratory personnel.

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense is to minimize exposure through robust engineering controls and appropriate PPE.

Caption: Workflow for safe handling of (1,2,3,4,5,6-13C6)cyclohexanone.

Storage Requirements

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

-

Container: Keep the container tightly closed in a dry and well-ventilated place.[13][5][7]

-

Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[4][5][6][7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, reducing agents, acids, and bases.[13][4]

Emergency Procedures: A Step-by-Step Response Plan

In the event of an accidental exposure or spill, a swift and informed response is critical.

Caption: First aid measures for exposure to (1,2,3,4,5,6-13C6)cyclohexanone.

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service. Contaminated packaging should be treated as hazardous waste.

The Role of Stable Isotopes in Research

The use of stable isotope-labeled compounds like (1,2,3,4,5,6-13C6)cyclohexanone is a powerful tool in metabolic research.[3] These compounds allow for the tracing of metabolic pathways and the quantification of metabolites without the hazards associated with radioactive isotopes.[][14][15] The insights gained from these studies are invaluable for understanding disease states and for the development of new therapeutics.[]

Conclusion

References

-

Carbon-13 (C-13) - Stable Isotope Data & Safety Information (MSDS). Nakima Ltd. 13

-

Carbon-13. Wikipedia.

-

Cyclohexanone SDS (Safety Data Sheet). Flinn Scientific.

-

carbon-13 gas safety data sheet carbon-13 sds carbon-13 isotope carbon-13 enriched carbon-13. BuyIsotope.

-

Cyclohexanone - SAFETY DATA SHEET. MilliporeSigma.

-

Cyclohexanone - SAFETY DATA SHEET. PENTA.

-

Cyclohexanone SAFETY DATA SHEET. Sigma-Aldrich.

-

Cyclohexanone - Hazardous Substance Fact Sheet. New Jersey Department of Health.

-

Safety Data Sheet: Cyclohexanone. Carl ROTH.

-

CARBON (AMORPHOUS) (13C, 99%) 95% PURE. Cambridge Isotope Laboratories.

-

Safety Data Sheet: Cyclohexanone. Carl ROTH.

-

Carbon-13 - Stable Isotope. BOC Sciences.

-

Cyclohexanone-13C6 — Chemical Substance Information. NextSDS.

-

SAFETY DATA SHEET - Cyclohexanone. Sigma-Aldrich.

-

Application Notes: Stable Isotope Labeling of 2-Keto Palmitic Acid for Metabolic Tracing. Benchchem.

-

Reassessment of Thress Exemptions from the Requirement of a Tolerance for Cyclohexane and Cyclohexanone, OPP, USEPA. U.S. Environmental Protection Agency.

-

Product Safety Summary for Cyclohexanone. JCIA BIGDr.

-

SAFETY DATA SHEET - Cyclohexanone. TCI Chemicals.

-

Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS. PubMed.

-

Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. ACS Publications.

-

Isotope Labeling for Solution and Solid-State NMR Spectroscopy of Membrane Proteins. National Institutes of Health.

-

Stable Isotope-Labeled Products For Metabolic Research. Eurisotop.

Sources

- 1. Carbon-13 - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Cyclohexanone SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. archpdfs.lps.org [archpdfs.lps.org]

- 6. pentachemicals.eu [pentachemicals.eu]

- 7. louisville.edu [louisville.edu]

- 8. carlroth.com [carlroth.com]

- 9. carlroth.com [carlroth.com]

- 10. jcia-bigdr.jp [jcia-bigdr.jp]

- 11. nj.gov [nj.gov]

- 12. epa.gov [epa.gov]

- 13. isotope-amt.com [isotope-amt.com]

- 14. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

Introduction: The Role and Value of 13C6 Cyclohexanone in Modern Research

An In-depth Technical Guide to the Long-Term Storage and Handling of 13C6 Cyclohexanone

Isotopically labeled compounds are indispensable tools in drug development and metabolic research, providing unparalleled insights into pharmacokinetics, reaction mechanisms, and metabolic pathways.[1] 13C6 Cyclohexanone, a stable, non-radioactive, isotopically labeled analog of cyclohexanone, serves as a critical internal standard or tracer in studies requiring precise quantification via mass spectrometry.[2][3] Its six carbon-13 atoms provide a distinct mass shift, allowing it to be differentiated from its endogenous, unlabeled counterpart with high fidelity.[4]

The integrity of research data derived from studies using 13C6 Cyclohexanone is directly contingent upon the compound's chemical and isotopic purity. Improper storage and handling can lead to degradation, compromising sample integrity and leading to erroneous results.[5] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the long-term storage, safe handling, and quality verification of 13C6 Cyclohexanone, ensuring its stability and reliability for the duration of its use.

Physicochemical Characteristics

Understanding the fundamental properties of 13C6 cyclohexanone is the first step in establishing correct handling and storage protocols. While the isotopic labeling does not significantly alter the bulk chemical properties compared to the unlabeled analog, the molecular weight is increased.

| Property | Value | Source |

| Chemical Formula | ¹³C₆H₁₀O | - |

| Molecular Weight | ~104.19 g/mol | Calculated |

| Standard Molecular Weight | 98.14 g/mol | [6] |

| Appearance | Colorless to pale yellow, oily liquid | [6][7] |

| Odor | Acetone-like or pleasant, mint-like | [6][8] |

| Boiling Point | ~155 °C (311 °F) | [9] |

| Melting Point | ~ -47 °C (-53 °F) | [9] |

| Flash Point | ~44 °C (111 °F) | [6] |

| Density | ~0.947 g/mL at 25 °C | [9] |

| Solubility | Soluble in water (8.7 g/100ml at 20°C), miscible with most organic solvents. | [6] |

Long-Term Storage Protocols: Preserving Compound Integrity

The primary goal of long-term storage is to mitigate chemical degradation and maintain the isotopic purity of the compound. The product is generally chemically stable under standard ambient conditions; however, for an expensive and critical reagent, enhanced precautions are warranted to ensure its viability over months or years.[9]

Core Storage Recommendations

| Parameter | Recommendation | Rationale & Causality |

| Temperature | 2–8 °C (Refrigerated) | While stable at room temperature, lower temperatures significantly reduce the rate of potential auto-oxidation or degradation reactions, preserving purity over extended periods.[9] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Cyclohexanone can undergo oxidation.[10] Backfilling the vial with an inert gas after each use displaces atmospheric oxygen, minimizing the risk of oxidative degradation pathways. |

| Container | Original, Tightly-Sealed Amber Glass Vial | The compound should be kept in its original container, which is selected by the manufacturer for compatibility.[11] A tight seal prevents the ingress of moisture and oxygen and the escape of vapors. Amber glass protects against potential light-induced photochemical reactions.[12] |

| Environment | Dry, Well-Ventilated, Flammables-Designated Area | Store in a cool, dry, and well-ventilated location away from heat, sparks, and open flames.[7][13] This mitigates fire risk and prevents condensation.[14] |

| Incompatibilities | Segregate from Oxidizing Agents, Acids, and Bases | Cyclohexanone can react vigorously with oxidizing agents (e.g., peroxides, nitrates) and may also react with acids and alkalis.[8][14][15] Store separately to prevent accidental hazardous reactions. |

Safe Handling and Personal Protective Equipment (PPE)

As a flammable liquid and an irritant, 13C6 cyclohexanone requires careful handling in a controlled laboratory environment to ensure personnel safety.[7][16]

Engineering Controls

-

Ventilation: All handling of open containers must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[9][11]

-

Ignition Sources: Ensure the work area is free of open flames, hot surfaces, or spark-producing equipment. Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[13][14][15]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact.[8]

| Protection Type | Recommended Material/Standard | Rationale |

| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Polyvinyl Alcohol). Nitrile may be suitable for short-term contact. | Prevents skin contact; cyclohexanone can be absorbed through the skin.[7][8] Consult glove manufacturer data for breakthrough times. |

| Eye/Face Protection | Safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation or damage.[15][16] |

| Skin/Body Protection | Flame-retardant lab coat and closed-toe shoes. | Provides a barrier against accidental spills and protects from fire hazards.[9] |

Spill and Emergency Procedures

-

Evacuate & Ventilate: Evacuate non-essential personnel and ensure the area is well-ventilated.[11]

-

Control Ignition Sources: Remove all sources of ignition from the spill area.[13]

-

Containment: For small spills, absorb the liquid with an inert, non-combustible material like sand or diatomaceous earth.[15][17]

-

Collection: Collect the absorbent material into a suitable, sealed container for hazardous waste disposal.[11]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected skin with plenty of water.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11][15]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen.[13]

-

Stability Assessment and Quality Control

Over time, even under ideal conditions, the purity of chemical standards can be a concern. Periodic quality control is a self-validating system that ensures the compound's integrity before its use in critical experiments.[5]

Potential Degradation Pathways

The primary degradation risk for cyclohexanone is oxidation.[10] This can proceed through several mechanisms, including photochemical reactions or reactions with atmospheric oxygen.[12] While the isotopic label does not change the fundamental chemistry, degradation can lead to the formation of impurities that may interfere with analyses.

Experimental Protocol: Purity Assessment by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for assessing both the chemical and isotopic purity of 13C6 cyclohexanone.[2][18]

Objective: To verify the chemical purity (absence of degradation products) and isotopic enrichment of a stored 13C6 cyclohexanone sample.

Methodology:

-

Sample Preparation:

-

Create a stock solution of the stored 13C6 cyclohexanone in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Perform a serial dilution to create a working solution appropriate for your instrument's sensitivity (e.g., 1 µg/mL).

-

-

Liquid Chromatography (LC) Separation:

-

Utilize a reverse-phase C18 column.

-

Employ a simple isocratic or gradient elution method with solvents like water and acetonitrile (both may contain 0.1% formic acid to promote ionization).

-

The goal of the LC is to separate the main 13C6 cyclohexanone peak from any potential impurities or degradation products.[2]

-

-

Mass Spectrometry (MS) Analysis:

-

Analyze the sample using a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, for accurate mass measurements.[18]

-

Acquire data in a positive ionization mode (e.g., ESI+), looking for the protonated molecule [M+H]⁺.

-

The theoretical m/z for [¹³C₆H₁₀O+H]⁺ is approximately 105.11.

-

-

Data Analysis:

-

Chemical Purity: Examine the total ion chromatogram (TIC). The peak for 13C6 cyclohexanone should account for >99% of the total peak area. Any other peaks may represent impurities or degradation products.

-

Isotopic Purity/Enrichment: Extract the ion chromatogram for the [M+H]⁺ ion. Analyze the mass spectrum across this peak. Compare the measured isotopic distribution to the theoretical distribution. The signal at m/z ~105 should be the base peak, with minimal signal at lower masses corresponding to incompletely labeled species (e.g., 13C5, 13C4).[18][19]

-

Conclusion

The reliability of 13C6 cyclohexanone as a standard or tracer is paramount for the integrity of quantitative research in drug development and life sciences. By implementing the rigorous storage, handling, and quality control protocols outlined in this guide, researchers can ensure the long-term stability and purity of this valuable reagent. Adherence to these guidelines not only promotes laboratory safety but also provides confidence in the accuracy and reproducibility of experimental data.

References

- Gaseous cyclohexanone catalytic oxidation by a self-assembled Pt/γ-Al2O3 c

- SAFETY DATA SHEET - Cyclohexanone. (2025). Sigma-Aldrich.

- Babu, G. R. V., & Verghese, M. M. (n.d.). Biodegradation of Cyclohexanone and Cyclohexanol by the Activated Sludge Process. Defence Science Journal.

- Cyclohexanone - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health.

- Cyclohexanone - SAFETY D

- Cyclohexanone Safety D

- Guide to Isotope Management In Laboratories. (n.d.). University of Colorado Boulder Environmental Health and Safety.

- Advances in Microbial degradation pathways of cyclopentanone and cyclohexanone and the involved enzymes and genes. (2025).

- Cyclohexanone - Safety data sheet. (2021). Petrochem Middle East.

- Oxidation pathway of cyclohexanone into adipic acid. (n.d.).

- How To Properly Store Your Radiolabeled Compounds. (2022). Moravek, Inc.

- Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. (2004). PubMed.

- Safe use of radioisotopes. (2001). PubMed.

- SAFETY DATA SHEET CYCLOHEXANONE LRG. (n.d.). A-Chem.

- Determination of Isotopic Purity by Accur

- Isotopic Purity Using LC-MS. (2026).

- Isotopic labeling. (n.d.). Wikipedia.

- An In-depth Technical Guide on Isotopic Labeling Strategies for Small Molecule Cytotoxic Agents. (n.d.). Benchchem.

- Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS. (n.d.). Springer.

- Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS. (n.d.). PubMed.

- Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applic

- Safety First: Handling and Storage Best Practices for Cyclohexanone. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.

- SAFETY DATA SHEET - Cyclohexanone. (2025). Penta.

- SAFETY DATA SHEET - CYCLOHEXANONE. (2022). DOMO Chemicals.

- Stothers, J. B., & Tan, C. T. (1974). 13C nmr studies of some methylcyclohexanones. Canadian Journal of Chemistry, 52(2), 308-314.

- The Origin of the Relative Stability of Axial Conformers of Cyclohexane and Cyclohexanone Derivatives: Importance of the CH/n and CH/π Hydrogen Bonds. (n.d.).

- Cyclohexanone. (n.d.).

- Photochemical Reactions of Cyclohexanone: Mechanisms and Dynamics. (2016). The Journal of Physical Chemistry A.

- Conformational analysis: Part 37. A 13C and 1H NMR and theoretical investigation of the conformational equilibrium of 2-methylcyclohexanone oxime and of its O-methyl ether. (n.d.).

Sources

- 1. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]

- 4. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 5. moravek.com [moravek.com]

- 6. Cyclohexanone | C6H10O | CID 7967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. nj.gov [nj.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Gaseous cyclohexanone catalytic oxidation by a self-assembled Pt/γ-Al 2 O 3 catalyst: process optimization, mechanistic study, and kinetic analysis - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08494C [pubs.rsc.org]

- 11. louisville.edu [louisville.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. thermofishersci.in [thermofishersci.in]

- 14. chemicals.co.uk [chemicals.co.uk]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. domochemicals.com [domochemicals.com]

- 17. petrocheme.com [petrocheme.com]

- 18. almacgroup.com [almacgroup.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to (1,2,3,4,5,6-¹³C₆)Cyclohexanone: Synthesis, Characterization, and Application

Introduction: The Significance of Uniform Isotopic Labeling

In the precise and demanding fields of biomedical research and drug development, the ability to accurately quantify and trace molecules within complex biological systems is paramount. (1,2,3,4,5,6-¹³C₆)Cyclohexanone, a uniformly labeled stable isotope of cyclohexanone, serves as a powerful tool in achieving this analytical rigor. Its CAS Registry Number is 334689-56-4 . This guide provides an in-depth exploration of its synthesis, key physicochemical properties, and its critical applications as an internal standard for quantitative mass spectrometry and as a tracer in metabolic flux analysis. The defining feature of this molecule is the substitution of all six carbon atoms with the heavy isotope, ¹³C. This complete isotopic labeling provides a distinct mass shift, rendering it an ideal internal standard for isotope dilution analysis, a technique of the highest metrological standing.

Physicochemical and Spectrometric Characteristics

The incorporation of six ¹³C atoms into the cyclohexanone structure results in a predictable increase in its molecular weight, a key characteristic for its use in mass spectrometry. While its chemical reactivity mirrors that of its unlabeled analogue, its mass spectrometric behavior is distinct.

| Property | Unlabeled Cyclohexanone | (1,2,3,4,5,6-¹³C₆)Cyclohexanone |

| CAS Registry Number | 108-94-1[1] | 334689-56-4 |

| Molecular Formula | C₆H₁₀O[1] | ¹³C₆H₁₀O |

| Molecular Weight | 98.14 g/mol [1] | ~104.099 g/mol |

| Appearance | Colorless to pale yellow liquid[2][3] | Colorless liquid |

| Odor | Peppermint and acetone-like[1][2][3] | Peppermint and acetone-like |

| Boiling Point | 155.6 °C[2][4][5] | ~155 °C |

| Melting Point | -47 °C[2][4] | ~-47 °C |

| Density | ~0.947 g/cm³[2][4] | Not specified, expected to be slightly higher |

| Solubility in Water | Slightly soluble[5] | Expected to be slightly soluble |

| Key Mass Spec Fragments (EI) | m/z 98 (M+), 83, 70, 55 (base peak), 42[6][7] | m/z 104 (M+), expected shifts for fragments |

Synthesis of (1,2,3,4,5,6-¹³C₆)Cyclohexanone: The Jones Oxidation

The most reliable and widely used method for synthesizing (1,2,3,4,5,6-¹³C₆)cyclohexanone is through the oxidation of its corresponding isotopically labeled secondary alcohol, (1,2,3,4,5,6-¹³C₆)cyclohexanol. The Jones oxidation is particularly well-suited for this transformation due to its high efficiency and relatively mild conditions, which minimize the risk of isotopic scrambling.

The reaction mechanism involves the formation of a chromate ester from the alcohol and chromic acid (formed in situ from chromium trioxide and sulfuric acid). A base, typically water, then facilitates the elimination of an alpha-proton, leading to the formation of the ketone and a reduced chromium(IV) species.

Caption: Workflow for the Jones Oxidation of (1,2,3,4,5,6-¹³C₆)cyclohexanol.

Experimental Protocol: Jones Oxidation

This protocol details the oxidation of a secondary alcohol to a ketone.[8]

-

Preparation of Jones Reagent: In a beaker, dissolve 26.7 g of chromium trioxide (CrO₃) in 23 mL of concentrated sulfuric acid (H₂SO₄). With caution and continuous stirring, slowly add this mixture to 50 mL of water.

-

Reaction Setup: In a 500 mL flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve the starting material, (1,2,3,4,5,6-¹³C₆)cyclohexanol (0.2 mol), in 100 mL of acetone.

-

Addition of Jones Reagent: Cool the flask to 15-20°C using a water bath. Add the prepared Jones reagent dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 25-30°C. The addition process typically takes about 2 hours. A color change from orange-red to green will be observed as the chromium(VI) is reduced to chromium(III).

-

Reaction Completion: Once the addition is complete, continue to stir the mixture for an additional 30 minutes.

-

Workup: Add 100 mL of water to the reaction mixture. Transfer the mixture to a separatory funnel and separate the two layers. Extract the aqueous layer twice with 50 mL portions of diethyl ether.

-

Purification: Combine all organic layers and wash them successively with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via distillation. The resulting crude (1,2,3,4,5,6-¹³C₆)cyclohexanone can be further purified by distillation.

Application 1: A Gold Standard for Quantitative Analysis by Mass Spectrometry

The most prominent application of (1,2,3,4,5,6-¹³C₆)cyclohexanone is as an internal standard (IS) for quantitative analysis using isotope dilution mass spectrometry (IDMS). The fundamental principle is that a known amount of the ¹³C-labeled standard is added to a sample at the very beginning of the sample preparation process. Because the labeled standard is chemically identical to the analyte of interest, it will behave in the same manner during extraction, derivatization, and ionization. Any sample loss or variation in ionization efficiency will affect both the analyte and the internal standard equally. Therefore, the ratio of the analyte to the internal standard remains constant, allowing for highly accurate and precise quantification. This approach effectively corrects for matrix effects, which are a major source of error in LC-MS/MS analyses of complex biological samples.[9][10][11]

Caption: Workflow for quantitative analysis using a ¹³C-labeled internal standard.

Experimental Protocol: Quantification of an Analyte in Plasma

This protocol provides a general framework for the quantification of a small molecule analyte in plasma using (1,2,3,4,5,6-¹³C₆)cyclohexanone as an internal standard.[12]

-

Preparation of Standards and Solutions:

-

Prepare a stock solution of the unlabeled analyte and the (1,2,3,4,5,6-¹³C₆)cyclohexanone internal standard in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

-

Create a series of calibration standards by spiking known concentrations of the analyte stock solution into blank plasma.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation:

-

To 100 µL of each plasma sample (calibrator, QC, or unknown), add 10 µL of the internal standard working solution. Vortex briefly to mix.

-

Perform protein precipitation by adding 300 µL of acetonitrile. Vortex vigorously and then centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted samples onto a suitable LC column (e.g., C18).

-

Develop a chromatographic method to achieve baseline separation of the analyte from potential interferences.

-

Optimize the mass spectrometer parameters for the detection of the analyte and the internal standard, typically using Multiple Reaction Monitoring (MRM).

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.[13]

-

Application 2: Tracing Metabolic Pathways with ¹³C-Metabolic Flux Analysis

¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic pathways.[14][15][16] While (1,2,3,4,5,6-¹³C₆)cyclohexanone itself may not be a primary substrate for central carbon metabolism, the principles of using ¹³C-labeled compounds are universal. A ¹³C-labeled substrate is introduced into a biological system (e.g., cell culture), and the organism's metabolic machinery processes it. The ¹³C atoms are incorporated into various downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites using mass spectrometry, it is possible to deduce the active metabolic pathways and quantify the flux through them.

The workflow for a ¹³C-MFA experiment involves several key stages: experimental design (including the choice of ¹³C tracer), conducting the tracer experiment, quenching metabolism and extracting metabolites, and finally, measuring the isotopic labeling and performing computational flux estimation.[15][17][18]

Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.

Experimental Protocol: Metabolite Extraction from Adherent Cells

A critical step in any metabolomics or flux analysis study is the rapid quenching of metabolic activity and efficient extraction of metabolites. This ensures that the measured metabolite levels accurately reflect the metabolic state at the time of sampling.[19][20]

-

Preparation: Prepare a quenching/extraction solution of -80°C methanol.

-

Medium Removal: Aspirate the cell culture medium completely.

-

Cell Rinsing: Quickly rinse the cells twice with 5 mL of PBS. It is crucial to perform this and subsequent steps on dry ice to minimize metabolic changes.

-

Quenching: Add 750 µL of the pre-chilled methanol to each well to immediately halt metabolic activity.

-

Incubation: Incubate the plates on dry ice for 20 minutes.

-

Cell Lysis and Collection: Scrape the cells with a cell scraper and transfer the cell lysate/methanol mixture to a 1.5 mL microcentrifuge tube.

-

Pelleting Debris: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet any precipitate.

-

Supernatant Collection: Transfer the supernatant containing the extracted metabolites to a new tube.

-

Drying and Reconstitution: Evaporate the methanol using a vacuum concentrator (e.g., SpeedVac). The dried metabolite extract can be stored at -80°C. Prior to analysis, reconstitute the sample in a solvent appropriate for the chosen analytical platform (e.g., for HILIC metabolomics, reconstitute in 60 µL of 80:20 acetonitrile:water).[19]

Conclusion

(1,2,3,4,5,6-¹³C₆)Cyclohexanone is a highly valuable tool for researchers in the life sciences. Its well-defined chemical properties, coupled with the distinct mass shift provided by uniform ¹³C labeling, make it an exemplary internal standard for achieving the highest levels of accuracy and precision in quantitative mass spectrometry. The principles underlying its use in isotope dilution and metabolic tracing are fundamental to modern analytical biochemistry and are essential for advancing our understanding of drug disposition and metabolic pathways. The protocols outlined in this guide provide a robust framework for the successful application of this and similar isotopically labeled compounds in a research setting.

References

- BenchChem. (2025). Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide.

- The Wheelock Laboratory. (2015, May 19).

- Creative Proteomics. Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics.

- Zamboni, N., Fendt, S. M., Rühl, M., & Sauer, U. (2009). 13C-based metabolic flux analysis.

- BenchChem. (2026). Application Notes and Protocols: Jones Oxidation of Primary and Secondary Alcohols.

- Yuan, M., Breitkopf, S. B., Yang, X., & Asara, J. M. (2019). A Modified Protocol of Harvesting, Extraction, and Normalization Approaches for Gas Chromatography Mass Spectrometry-Based Metabolomics Analysis of Adherent Cells Grown Under High Fetal Calf Serum Conditions. Methods in Molecular Biology, 1862, 101-115.

- Chemcess. (2024, August 15). Cyclohexanone: Properties, Reactions, Production And Uses.

- Creative Proteomics. Overview of 13c Metabolic Flux Analysis.

- Occupational Safety and Health Administration. (2020, December 22). CYCLOHEXANONE.

- Sellick, C. A., Hansen, R., Stephens, G. M., Goodacre, R., & Dickson, A. J. (2011). Metabolite extraction from suspension-cultured mammalian cells for global metabolite profiling.

- Droste, P., Beyß, M., & Nöh, K. (2014). Visual workflows for 13 C-metabolic flux analysis.

- Fisher Scientific. Cyclohexanone.

- Agilent Technologies. (2017). Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent Technologies, Inc.

- International Agency for Research on Cancer. (1989). Cyclohexanone. In Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting (Vol. 47).

- National Center for Biotechnology Information. PubChem Compound Summary for CID 7967, Cyclohexanone.

- Seibl, J., & Gäumann, T. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3620.

- University of the West Indies, Mona Campus. The preparation of cyclohexanone from cyclohexanol. Department of Chemistry.

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Georg Thieme Verlag.

- BenchChem. (2025). The Gold Standard: A Technical Guide to Quantitative Analysis Using Stable Isotopes.

- Wang, Z., & Liu, J. (2025). Utilizing 13C-Labeled internal standards to advance the analysis of heparan sulfate. American Journal of Physiology-Cell Physiology, 328(4), C1091-C1100.

- Kappelmann, J., Beyß, M., & Nöh, K. (2021). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology, 9, 687834.

- Nöh, K., & Kappelmann, J. (2021). Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis. Frontiers in Bioengineering and Biotechnology, 9, 687834.

- Stable Isotopes. 13C Metabolic Probes.

- Chemistry LibreTexts. (2024, September 1). 2.7: The preparation of Cyclohexanone from Cyclohexanol.

- Rychlik, M., & Schieberle, P. (2006). Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up.

- Chapman-Stevens, T. (n.d.). Experiment 3 - Oxidation of Alcohols: Preparation of Cyclohexanone. Department of Chemistry, College of Saint Benedict and Saint John's University.

- BenchChem. (2025). Determining the Isotopic Purity of N-Methylformanilide-carbonyl-13C: A Technical Guide.

- Scheer, A. M., G. Meloni, and G. B. Ellison. (2015). Isomerization and Fragmentation of Cyclohexanone in a Heated Micro-Reactor. The Journal of Physical Chemistry A 119.49: 11895-11905.

- Hermann, G., et al. (2019). 13C-Labeled Yeast as Internal Standard for LC-MS/MS and LC High Resolution MS Based Amino Acid Quantification in Human Plasma. Analytical Chemistry, 91(15), 10126-10133.

- Organic Chemistry. (2019, August 20). Synthesis Using Jones Reagent [Video]. YouTube.

- Romer Labs. 13C Isotope Labeled.

- Jaber, M. A., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(26), 3326-3336.

- Blair, I. A. (2010). Stable-isotope dilution LC–MS for quantitative biomarker analysis. Bioanalysis, 2(2), 311-341.

- Vogeser, M., & Seger, C. (2012). Target analyte quantification by isotope dilution LC-MS/MS directly referring to internal standard concentrations.

- Blair, I. A. (2010). Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis. Bioanalysis, 2(2), 311-341.

- Resolve Mass Spectrometry. (2026, February 23). How to Determine Isotopic Purity Using LC-MS: A Step-by-Step Guide [Video]. YouTube.

- Michigan State University Department of Chemistry. Mass Spectrometry.

- Previs, S. F., et al. (2017). Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies. Analytical Chemistry, 89(23), 12725-12732.

- Jaber, M. A., et al. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Analytical Methods, 15(26), 3326-3336.

- Previs, S. F., et al. (2017). Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies. Analytical Chemistry, 89(23), 12725-12732.

Sources

- 1. Cyclohexanone | C6H10O | CID 7967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemcess.com [chemcess.com]

- 3. CYCLOHEXANONE | Occupational Safety and Health Administration [osha.gov]

- 4. Cyclohexanone | Fisher Scientific [fishersci.be]

- 5. Cyclohexanone - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. romerlabs.com [romerlabs.com]

- 11. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 14. 13C-based metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

- 15. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. metabolomics.se [metabolomics.se]

- 20. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]

Thermodynamic Stability and Isotopic Effects of (1,2,3,4,5,6-13C6)Cyclohexanone: An In-Depth Technical Guide

Executive Summary

(1,2,3,4,5,6-13C6)Cyclohexanone is a uniformly carbon-13 enriched isotopologue of cyclohexanone, extensively utilized in mechanistic studies, metabolic tracking, and quantitative NMR spectroscopy. A fundamental assumption in its application is that isotopic substitution preserves the macroscopic thermodynamic stability and reactivity of the parent molecule. This guide details the thermodynamic parameters of 13C6-cyclohexanone, the causality behind the analytical methods used to validate these properties, and the step-by-step protocols required for rigorous experimental determinations.

Molecular Structure and Isotopic Integrity

The substitution of all six carbon-12 atoms with carbon-13 yields (1,2,3,4,5,6-13C6)cyclohexanone (Formula: ¹³C₆H₁₀O). This uniform labeling increases the molecular weight from 98.14 g/mol to approximately 104.10 g/mol [1]. Structurally, the molecule maintains the six-carbon cyclic architecture and the ketone functional group that dictate its chemical behavior[1].

Because the electronic potential energy surface is invariant to isotopic substitution (following the Born-Oppenheimer approximation), the[1]. The primary physical differences arise from shifts in vibrational zero-point energies and the increased mass, which slightly modifies the specific heat capacity (per gram) and diffusion coefficients, while molar thermodynamic values remain highly conserved.

Thermodynamic Properties: Unlabeled vs. 13C6-Labeled Cyclohexanone

To understand the stability of the 13C6-isotopologue, we must examine the baseline thermodynamic data of natural-abundance cyclohexanone. The structural integrity remains unchanged, meaning the energy required for phase transitions is nearly identical between the two forms[1].

| Thermodynamic Property | Cyclohexanone (Natural Abundance) | (1,2,3,4,5,6-13C6)Cyclohexanone (Extrapolated)* | Reference |

| Molecular Weight | 98.14 g/mol | 104.10 g/mol | [1] |

| Heat Capacity ( Cp,liquid at 300 K) | 177.20 J/(mol·K) | ~177.20 J/(mol·K) | [2] |

| Enthalpy of Fusion ( ΔfusH at 245.2 K) | 1.328 kJ/mol | ~1.328 kJ/mol | [3] |

| Solid-Solid Transition ( ΔtrsH at 220.8 K) | 8.660 kJ/mol | ~8.660 kJ/mol | [3] |

| Enthalpy of Vaporization ( ΔvapH∘ ) | 44.0 ± 4.0 kJ/mol | ~44.0 kJ/mol | [3] |

*Molar thermodynamic properties of the 13C6 variant are considered equivalent to the unlabeled compound due to the negligible thermodynamic isotope effect for heavy atoms (Carbon-13) at standard temperatures.

Causality in Experimental Choices for Thermodynamic Validation

To establish these thermodynamic baselines, researchers rely on highly specialized calorimetric and effusive techniques. The choice of these methods is driven by the need to isolate specific variables:

-

Adiabatic Calorimetry: Chosen for determining heat capacity ( Cp ) and phase transition enthalpies because it creates a thermally isolated system. By preventing heat exchange with the environment, the exact energy required to disrupt the crystal lattice (fusion) or alter the solid-state conformation (solid II to solid I transition) can be measured precisely[3].

-

Knudsen Effusion Method: Employed for measuring the vapor pressure of the solid phase. Cyclohexanone derivatives exhibit relatively low vapor pressures in the solid state. The Knudsen method operates under high vacuum, allowing molecules to effuse through a microscopic orifice without intermolecular collisions, providing a highly accurate mass-loss rate to calculate vapor pressure and the enthalpy of sublimation[4].

Experimental Protocols for Thermodynamic Measurement

Protocol 1: Heat Capacity and Phase Transition Measurement via Adiabatic Calorimetry

This self-validating protocol ensures that the measured heat capacity is strictly a function of the molecule's internal degrees of freedom, free from impurity-induced melting point depression.

-

Sample Purification: Subject the (1,2,3,4,5,6-13C6)cyclohexanone to repeated fractional melting until a mole fraction purity of >99.9% is achieved.

-

Inert Loading: Transfer the purified sample into the calorimetric vessel within a glovebox under a dry argon atmosphere. Causality: Moisture acts as a plasticizer and will artificially inflate the measured heat capacity.

-

Cryogenic Cooling: Cool the adiabatic calorimeter to 5 K using liquid helium to establish the absolute thermodynamic baseline.

-

Energy Pulsing: Apply discrete, precisely measured electrical energy pulses ( Q ) to the system.

-

Thermal Equilibration: Wait for the system to reach thermal equilibrium after each pulse.

-

Data Acquisition: Record the temperature rise ( ΔT ). Calculate the molar heat capacity using the formula Cp=Q/ΔT .

-

Transition Analysis: Monitor the continuous Cp curve for isothermal heat absorption spikes. For cyclohexanone, these occur at ~220.8 K (solid-state conformational shift) and ~245.2 K (fusion to liquid)[3].

Workflow for thermodynamic validation of 13C6-cyclohexanone via adiabatic calorimetry.

Protocol 2: Vapor Pressure Determination via Knudsen Effusion

-

Cell Preparation: Utilize a thermoregulated Knudsen cell equipped with a nickel membrane (e.g., 50 µm thickness, 0.2 mm orifice diameter)[4].

-

Sample Loading: Load the solid 13C6-cyclohexanone into the cell.

-

Evacuation: Evacuate the vacuum chamber to <10−5 Torr. Causality: This ensures molecular flow conditions, where the mean free path of the effusing molecules is significantly larger than the orifice diameter.

-